2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is a complex organic compound that features both brominated phenyl and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves multiple steps. One common method includes the bromination of phenol to form 2,4,6-tribromophenol, followed by sulfonation with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. The reaction conditions often require the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms or reduce the sulfonate group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield brominated quinones, while reduction could produce debrominated phenols.
Scientific Research Applications
2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The brominated phenyl group can interact with biological membranes, potentially disrupting microbial cell walls. The sulfonate group may enhance the compound’s solubility and reactivity, facilitating its interaction with various enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol used as a fungicide and wood preservative.
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride: A sulfonyl chloride used in organic synthesis.
Uniqueness
2,4,6-Tribromophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is unique due to its combination of brominated phenyl and sulfonate groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(2,4,6-tribromophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br3O4S/c1-8-4-9(2)14(7-13(8)21-3)23(19,20)22-15-11(17)5-10(16)6-12(15)18/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHPTMUCLINFGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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